
3-methylcyclopentane-1-sulfonamide, Mixture of diastereomers
Descripción general
Descripción
3-methylcyclopentane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 . It is a mixture of diastereomers . This compound is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
The synthesis of sulfonimidates, a class of organosulfur compounds to which 3-methylcyclopentane-1-sulfonamide belongs, has been extensively studied . Sulfonimidates are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular structure of 3-methylcyclopentane-1-sulfonamide can be analyzed using NMR spectroscopy . This technique is powerful for analyzing mixtures and can provide a wealth of structural information useful for identifying components .Chemical Reactions Analysis
Sulfonimidates, including 3-methylcyclopentane-1-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Aplicaciones Científicas De Investigación
- Organic Synthesis and Medicinal Chemistry Medicinal Potential: Researchers explore its potential as a scaffold for drug development. By modifying the sulfonamide group, scientists can design novel compounds with specific pharmacological properties.
- Chiral Resolution and Enantioselective Synthesis Enantioselective Catalysts: The mixture of diastereomers can act as a substrate for enantioselective catalysts, enabling the synthesis of single enantiomers with high selectivity.
- Chromatographic Applications : It can be immobilized on solid supports for chromatography, aiding in the separation of compounds in complex mixtures .
- Supramolecular Chemistry Host-Guest Interactions: The unique shape and functional groups of 3-methylcyclopentane-1-sulfonamide make it suitable for host-guest interactions. Researchers explore its inclusion in supramolecular assemblies and molecular recognition studies.
- Solvent Properties and Green Chemistry Green Solvents: Researchers investigate its potential as an eco-friendly solvent in green chemistry approaches.
- Polymer Science and Material Chemistry Functional Materials: It may find applications in designing functional materials, such as coatings, membranes, or sensors.
Ion-Exchange Resins and Chromatography
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-methylcyclopentane-1-sulfonamide are enzymes involved in the folate synthesis pathway . Sulfonamides, including 3-methylcyclopentane-1-sulfonamide, are known to inhibit dihydropteroate synthetase, a key enzyme in the folate synthesis pathway .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3-methylcyclopentane-1-sulfonamide affects the folate synthesis pathway . This disruption leads to a decrease in the production of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, leading to bacteriostatic activity .
Pharmacokinetics
The pharmacokinetics of 3-methylcyclopentane-1-sulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver (primarily by acetylation), and excreted in the urine .
Result of Action
The result of the action of 3-methylcyclopentane-1-sulfonamide is the inhibition of bacterial growth due to the disruption of DNA synthesis . By inhibiting the synthesis of folic acid, an essential component for bacterial DNA replication, the compound exerts a bacteriostatic effect .
Propiedades
IUPAC Name |
3-methylcyclopentane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZZSCBKUQZZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclopentane-1-sulfonamide | |
CAS RN |
1341961-86-1 | |
| Record name | 3-methylcyclopentane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



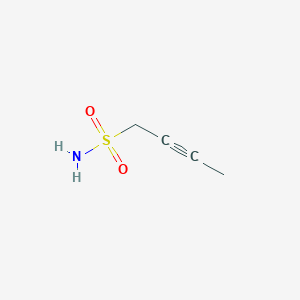

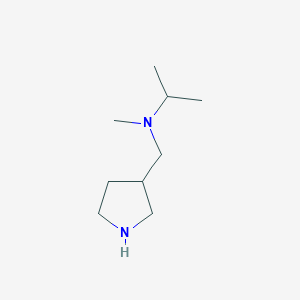
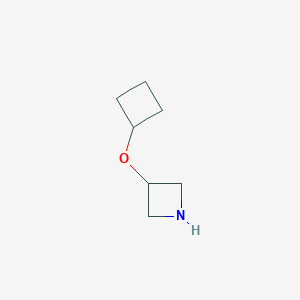
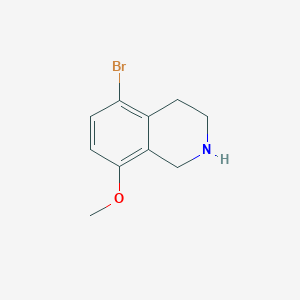
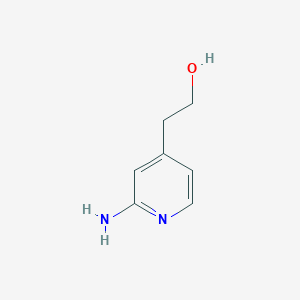
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)



![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B3232543.png)
![3-Amino-2-[(furan-3-yl)methyl]propan-1-ol](/img/structure/B3232550.png)

![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)